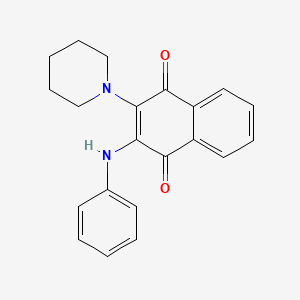
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, also known as APN or ML-18, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of naphthalene-1,4-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
Aplicaciones Científicas De Investigación
Pharmacokinetic and Pharmacodynamic Research
Studies have explored the pharmacokinetics and pharmacodynamics of compounds structurally related to 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione, focusing on their absorption, distribution, metabolism, and excretion in the body, as well as their mechanism of action. For instance, the pharmacokinetics and pharmacodynamics of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione in patients with postmenopausal breast cancer highlight the drug's ability to suppress plasma oestradiol levels effectively, indicating the potential of related compounds in therapeutic applications (Haynes et al., 2004).
Antitumor Activity
The novel topoisomerase I inhibitor 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11) has shown broad preclinical antitumor activity. Such research underscores the importance of derivatives of this compound in developing treatments for various cancers, including colorectal, cervical, and ovarian carcinomas (Rowinsky et al., 1994).
Neurological Disorders Treatment
Compounds like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, have been tested as single agents for the treatment of schizophrenia, albeit with limited success. This area of research opens up possibilities for using related compounds in treating neurological and psychiatric disorders by modulating neurotransmitter systems (Marenco et al., 2002).
Metabolic Pathway Disorders
Research into Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), targeting tyrosine metabolism disorders like hereditary tyrosinemia type 1 (HT-1) and potentially alkaptonuria (AKU), illustrates the application of this compound derivatives in treating metabolic pathway disorders (Lock et al., 2014).
Enhancing Growth Hormone Secretion
Piperidine, a component related to the chemical structure , has been shown to enhance growth hormone secretion, which could have implications for treating growth hormone deficiencies or in sports medicine to support recovery and performance enhancement (Mendelson et al., 1981).
Mecanismo De Acción
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione are not well-documented in the literature. It is known that the compound is a derivative of 1,4-naphthoquinone , which is a class of compounds known for their diverse biological activities
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds such as 1,4-naphthoquinones have been associated with various cellular processes, including DNA repair damage
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. 1,4-naphthoquinones, a related class of compounds, have been associated with various intracellular molecular targets and mechanisms of action
Propiedades
IUPAC Name |
2-anilino-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZJPLQFQZWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

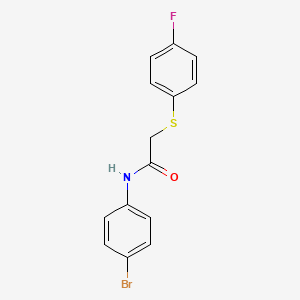
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
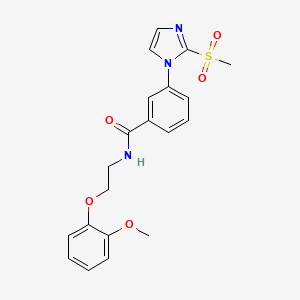
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
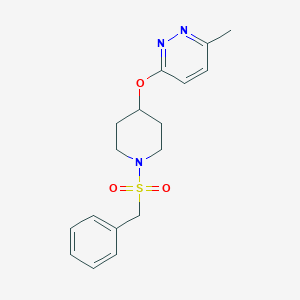

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)
![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)
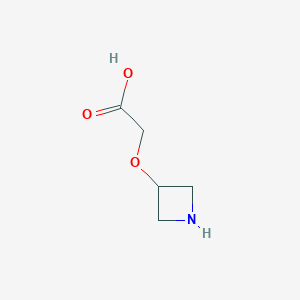
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
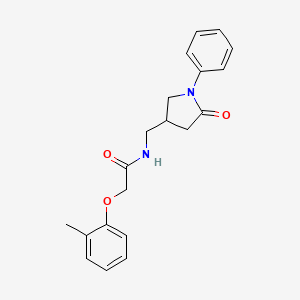
![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)